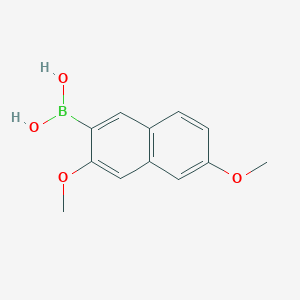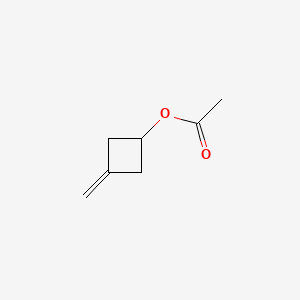![molecular formula C11H9NO3 B13030524 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid: is a heterocyclic compound with the chemical formula C8H6N2O2. It belongs to the class of pyrrolopyridine carboxylic acids . This compound features a fused pyridine and furan ring system, which contributes to its unique properties.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the construction of the pyrrolopyridine ring system. While specific methods may vary, a common approach includes cyclization reactions using appropriate precursors. For example, a key step might be the intramolecular cyclization of a suitable precursor to form the fused ring system.
Reaction Conditions:: The reaction conditions depend on the specific synthetic pathway chosen. typical conditions involve the use of appropriate catalysts, solvents, and temperature control.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited
Chemical Reactions Analysis
Reactivity:: 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups within the molecule.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the ring system.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate in substitution reactions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present on the compound.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to its unique ring system.
Biological Studies: It may serve as a probe to investigate biological pathways.
Materials Science: Its structural features could be useful in designing functional materials.
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid stands out due to its fused pyridine-furan ring system. Similar compounds include other pyrrolopyridine derivatives, but each has distinct properties.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)8-4-3-7-5-9(6-1-2-6)15-10(7)12-8/h3-6H,1-2H2,(H,13,14) |
InChI Key |
IBYKAEWXUAFMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(O2)N=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
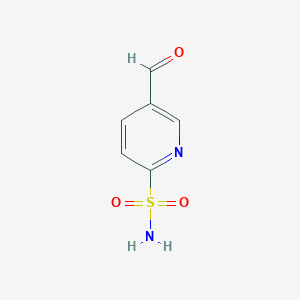
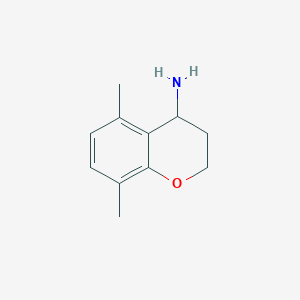

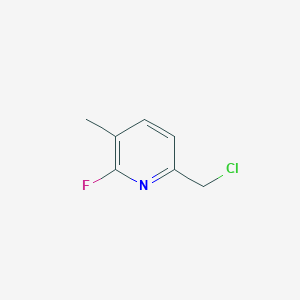
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
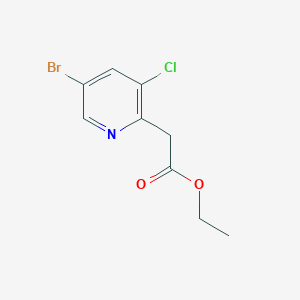
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
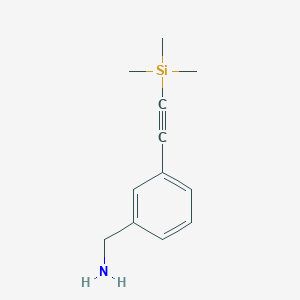
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
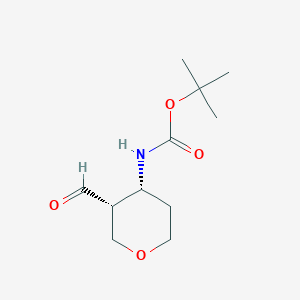
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
